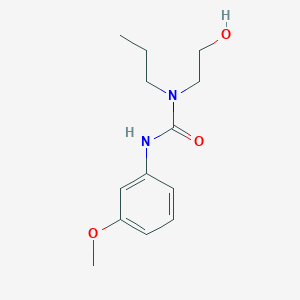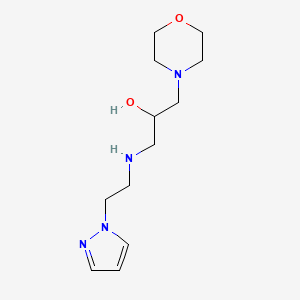
1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a hydroxyethyl group, a methoxyphenyl group, and a propyl group attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea typically involves the reaction of 3-methoxyphenyl isocyanate with 2-hydroxyethylamine and propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 3-methoxyphenyl isocyanate by reacting 3-methoxyaniline with phosgene.
Step 2: Reaction of 3-methoxyphenyl isocyanate with 2-hydroxyethylamine to form an intermediate.
Step 3: Reaction of the intermediate with propylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The methoxyphenyl group can be reduced to a phenyl group.
Substitution: The urea moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the urea moiety under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea involves its interaction with specific molecular targets and pathways. The hydroxyethyl and methoxyphenyl groups may play a role in binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxyethyl)-3-phenyl-1-propylurea: Lacks the methoxy group on the phenyl ring.
1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-butylurea: Has a butyl group instead of a propyl group.
1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)-1-propylurea: Has the methoxy group at the 4-position instead of the 3-position.
Uniqueness
1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea is unique due to the specific positioning of the hydroxyethyl, methoxyphenyl, and propyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H20N2O3 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea |
InChI |
InChI=1S/C13H20N2O3/c1-3-7-15(8-9-16)13(17)14-11-5-4-6-12(10-11)18-2/h4-6,10,16H,3,7-9H2,1-2H3,(H,14,17) |
Clave InChI |
UUGXYUFTNSIOET-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCO)C(=O)NC1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azaspiro[4.5]decan-8-amine dihydrochloride](/img/structure/B14913243.png)













